molecular formula C18H13ClN2OS B2461157 2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-98-9

2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2461157
CAS RN: 866807-98-9
M. Wt: 340.83
InChI Key: KVKJLRYIAKKTNV-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . The reaction does not stop after the formation of the pyrrolo[3,2-d]pyrimidine, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-(3-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-10-5-6-15-12(7-10)9-14-17(22-15)20-16(21-18(14)23)11-3-2-4-13(19)8-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJLRYIAKKTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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